Ethyl Linoleate-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

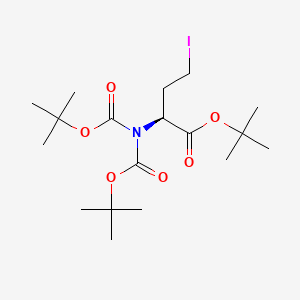

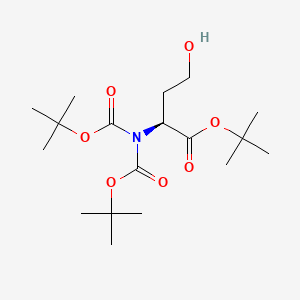

Ethyl Linoleate-d5, also known as Ethyl (9Z,12Z)-9,12-octadecadienoate-17,17,18,18,18-d5, is a deuterated form of Ethyl Linoleate. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C20H31D5O2, and it has a molecular weight of 313.53 . This compound is a colorless to pale yellow liquid that is easily soluble in organic solvents but insoluble in water .

Métodos De Preparación

Ethyl Linoleate-d5 can be synthesized through the esterification of deuterated linoleic acid with ethanol. The reaction typically requires an acidic catalyst, such as sulfuric acid, to facilitate the esterification process . The general reaction conditions involve heating the mixture under reflux to ensure complete conversion of the linoleic acid to this compound.

Industrial production methods for this compound involve the use of urea complexation and molecular distillation. Urea complexation helps in the purification of the compound by forming complexes with urea, which can then be separated by crystallization. Molecular distillation further purifies the compound by separating it based on differences in boiling points .

Análisis De Reacciones Químicas

Ethyl Linoleate-d5 undergoes various chemical reactions, including:

Oxidation: This compound can undergo auto-oxidation in the presence of catalysts such as manganese (II) acetylacetonate. This reaction can lead to the formation of hydroperoxides and other oxidation products.

Reduction: The compound can be reduced to form saturated esters using hydrogenation reactions.

Substitution: this compound can participate in substitution reactions where the ethyl group can be replaced by other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen gas, and catalysts such as palladium or manganese complexes. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Ethyl Linoleate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Biology: Employed in studies involving lipidomics to understand the role of fatty acids in biological systems.

Medicine: Investigated for its potential anti-inflammatory and anti-proliferative properties.

Industry: Utilized in the production of alkyd resins and as a drying agent in paints.

Mecanismo De Acción

The mechanism of action of Ethyl Linoleate-d5 involves its incorporation into lipid membranes and subsequent participation in metabolic pathways. It can modulate the activity of enzymes involved in lipid metabolism, such as cyclooxygenase and lipoxygenase . These enzymes convert this compound into bioactive metabolites that can exert anti-inflammatory and anti-proliferative effects. The compound also influences signaling pathways by interacting with specific receptors and transcription factors .

Comparación Con Compuestos Similares

Ethyl Linoleate-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. Similar compounds include:

Ethyl Linoleate: The non-deuterated form, commonly used in similar applications but lacks the isotope labeling.

Ethyl Palmitate: Another fatty acid ester used in cosmetics and pharmaceuticals.

Ethyl Oleate: Used as a solvent and in the preparation of pharmaceuticals.

This compound stands out due to its enhanced stability and traceability in metabolic studies, making it a valuable tool in research.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Ethyl Linoleate-d5 can be achieved through esterification reaction between Linoleic Acid-d5 and Ethanol in the presence of a catalyst.", "Starting Materials": [ "Linoleic Acid-d5", "Ethanol", "Catalyst (e.g. Sulfuric Acid, Hydrochloric Acid, etc.)" ], "Reaction": [ "Add Linoleic Acid-d5 and Ethanol in a round bottom flask in a 1:1 molar ratio.", "Add the catalyst to the mixture and stir for several hours at room temperature.", "Heat the mixture under reflux for several hours to complete the reaction.", "Allow the mixture to cool and then extract the Ethyl Linoleate-d5 using a suitable solvent (e.g. diethyl ether).", "Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Filter the solution and evaporate the solvent under reduced pressure to obtain Ethyl Linoleate-d5 as a colorless liquid." ] } | |

Número CAS |

1331665-14-5 |

Fórmula molecular |

C20H36O2 |

Peso molecular |

313.537 |

Nombre IUPAC |

1,1,2,2,2-pentadeuterioethyl (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-/i2D3,4D2 |

Clave InChI |

FMMOOAYVCKXGMF-ZISYHAQWSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC |

Sinónimos |

(9Z,12Z)-9,12-Octadecadienoic Acid Ethyl Ester-d5; (Z,Z)-9,12-Octadecadienoic Acid Ethyl Ester-d5; Linoleic Acid Ethyl Ester-d5; Ethyl (Z,Z)-9,12-Octadecadienoate-d5; Ethyl cis,cis-9,12-Octadecadienoate-d5; Ethyl Linolate-d5; Mandenol-d5; Nikkol VF- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)

![N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide](/img/structure/B589941.png)

![N-[2-[acetyl(methyl)amino]propyl]-N-methylacetamide](/img/structure/B589944.png)

![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B589956.png)